molecular formula C15H17NO B5644899 N,N-diallyl-3-phenylacrylamide

N,N-diallyl-3-phenylacrylamide

Cat. No.: B5644899
M. Wt: 227.30 g/mol
InChI Key: OZUPCQVLMASRPB-ZHACJKMWSA-N
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Description

N,N-Diallyl-3-phenylacrylamide is a synthetic acrylamide derivative of interest in various research fields, including polymer science and medicinal chemistry. This compound features a phenyl group and diallylamine substituents on a propenamide core, making it a versatile building block for further chemical synthesis. Researchers value it as a potential monomer for constructing functional polymers. The presence of the acrylamide group allows for free-radical polymerization, while the diallyl groups can offer additional sites for cross-linking or further modification, enabling the creation of materials with tailored properties . In medicinal chemistry, structurally related N-phenylacrylamide scaffolds are investigated for their biological activities, serving as key intermediates in the development of novel therapeutic agents . As with all compounds of this class, proper safety protocols must be observed. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h3-11H,1-2,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUPCQVLMASRPB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)C(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for N,n Diallyl 3 Phenylacrylamide

Direct Synthetic Routes

Direct routes to N,N-diallyl-3-phenylacrylamide typically involve the formation of an amide bond between a cinnamoyl precursor and diallylamine (B93489). These methods are valued for their straightforwardness and reliability.

The most common and direct method for synthesizing this compound is the acylation of diallylamine with cinnamoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is treated with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction involves the nucleophilic attack of the nitrogen atom of diallylamine on the electrophilic carbonyl carbon of cinnamoyl chloride. The presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) in an inert solvent, is crucial for driving the reaction to completion. researchgate.net Cinnamoyl chloride itself is a stable, crystalline solid at room temperature, making it a convenient reagent for this transformation. sigmaaldrich.comnih.gov The synthesis is generally high-yielding and can be performed under mild conditions.

A typical procedure involves dissolving diallylamine in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and then adding cinnamoyl chloride, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base is added subsequently or concurrently to scavenge the HCl produced. The desired product, this compound, is then isolated through standard workup and purification procedures like extraction and column chromatography. While specific data for this exact reaction is not prevalent in the reviewed literature, analogous reactions, such as the synthesis of N-phenyl methacrylamide (B166291) from methacryloyl chloride and aniline, demonstrate the robustness of this method. researchgate.net

Table 1: Representative Conditions for Schotten-Baumann Acylation

Amine Acyl Chloride Base Solvent General Yield
Diallylamine Cinnamoyl Chloride Triethylamine / NaOH Dichloromethane High

This table represents generalized conditions based on established chemical principles of the Schotten-Baumann reaction.

Beyond the use of acyl chlorides, this compound can be synthesized directly from cinnamic acid using various peptide coupling agents. These methods avoid the need to prepare the often moisture-sensitive cinnamoyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid group of cinnamic acid towards nucleophilic attack by diallylamine.

In a representative procedure, cinnamic acid and diallylamine are dissolved in an anhydrous aprotic solvent like dichloromethane. The coupling agents (e.g., DCC and DMAP) are then added, and the reaction is stirred at room temperature. rsc.org The reaction proceeds through an activated ester intermediate, which is then readily converted to the final amide by the amine. A significant advantage of this approach is its mild reaction conditions. The primary byproduct, dicyclohexylurea (in the case of DCC), is a solid that can be easily removed by filtration. rsc.org

Novel Catalytic Approaches in this compound Synthesis

Recent advances in organic synthesis have introduced powerful catalytic methods that offer new pathways for forming complex molecules. While not always used for the direct synthesis of the target compound, these systems are pivotal for creating related diene structures and demonstrate the frontier of synthetic chemistry.

Photoredox and Hydrogen Atom Transfer (HAT) cooperative catalysis has emerged as a powerful strategy for C-H functionalization and cyclization reactions. rsc.org This approach is particularly relevant for the synthesis of complex structures from diene substrates like this compound and its derivatives.

Research has demonstrated that a cooperative catalytic system involving a photoredox catalyst and a HAT catalyst can be used for the trans-selective carboxylative cyclization of N-allyl-N-phenylacrylamide derivatives, which are structurally very similar to the target compound. oup.com In one study, a system using fac-[Ir(dFppy)3] as the photoredox catalyst and DABCO as the HAT catalyst under blue light irradiation was employed. oup.com This methodology allows for the formation of 5-membered lactam derivatives from 1,6-dienes, showcasing the potential to use this compound as a substrate for creating more complex heterocyclic scaffolds. oup.com The general principle involves the generation of a radical species via HAT, which then undergoes further reactions, a process enabled by a visible-light-absorbing photocatalyst. mdpi.combris.ac.uk

Table 2: Example of a Photoredox/HAT System for Cyclization of a Related Diene

Substrate Photoredox Catalyst HAT Catalyst Additive Result Reference

The mechanism of photoredox/HAT catalysis is a subject of intensive study. In the context of trialkylamine functionalization, the process often begins with the generation of a HAT catalyst radical (e.g., a thiol radical or an azidyl radical) through a single-electron transfer (SET) event with an excited-state photocatalyst. bris.ac.uknih.gov This radical then abstracts a hydrogen atom from the substrate.

For amine substrates, this abstraction typically occurs at the α-C–H bond, generating an α-amino radical. mdpi.comnih.gov A key aspect of some systems is the reversibility of the HAT process. By establishing a rapid equilibrium, a slower, selective trapping of the more thermodynamically stable radical can be achieved, a principle governed by Curtin-Hammett kinetics. nih.gov This α-amino radical is nucleophilic and can be trapped by an electron-deficient olefin or another radical acceptor to form a new carbon-carbon bond. nih.gov The catalytic cycle is closed when the reduced photocatalyst is re-oxidized by another species in the reaction mixture, regenerating its ground state. bris.ac.uk

In the specific case of the trans-selective cyclization of N-allyl-N-phenylacrylamide, Density Functional Theory (DFT) calculations have supported a mechanism where the transition states leading to the trans-oriented product are energetically preferred during the key cyclization step. oup.com These mechanistic insights are crucial for rationally designing new reactions and controlling selectivity in the synthesis of complex molecules derived from substrates like this compound.

Polymerization and Copolymerization Studies of N,n Diallyl 3 Phenylacrylamide

Homopolymerization Mechanisms

The homopolymerization of N,N-diallyl-3-phenylacrylamide is characterized by two primary mechanisms: free radical polymerization and cyclopolymerization. These pathways are not mutually exclusive and often occur concurrently, influencing the final polymer structure and properties.

Free Radical Polymerization Kinetics and Thermodynamics

The kinetics of free radical polymerization of diallyl compounds, including this compound, are complex and have been the subject of numerous studies. The polymerization rate is influenced by several factors, including monomer and initiator concentrations, as well as temperature. semanticscholar.orggoogle.com

The thermodynamics of polymerization are also a key consideration. The propensity for cyclization versus linear propagation is temperature-dependent, with cyclization becoming more favorable at higher temperatures for some diallyl compounds like diallyl phthalate. google.comresearchgate.net

A representative kinetic rate equation for the polymerization of a diallyl monomer is given by: Rp = k[M]x[I]y where Rp is the rate of polymerization, k is the rate constant, [M] is the monomer concentration, and [I] is the initiator concentration. The exponents x and y represent the reaction orders with respect to the monomer and initiator, respectively, and can provide insights into the polymerization mechanism. semanticscholar.org For example, a study on the polymerization of N,N′-methylenebisacrylamide found the order with respect to the monomer to be 1, and with respect to the donor and acceptor of the charge-transfer complex initiator to be 0.5 each. semanticscholar.org

Cyclopolymerization Pathways of Diallyl Monomers

A defining characteristic of the polymerization of 1,6-dienes like this compound is their tendency to undergo cyclopolymerization. This process involves an alternating sequence of intermolecular and intramolecular addition reactions, leading to the formation of cyclic repeating units within the polymer backbone. nih.gov The absence of unsaturation in the resulting polymer confirms the participation of both double bonds in the propagation step. semanticscholar.org

The intramolecular cyclization step is a critical part of the cyclopolymerization mechanism. For diallyl monomers, the radical generated after the initial intermolecular propagation can attack the pendant double bond within the same monomer unit. This cyclization can proceed through different pathways, primarily leading to the formation of five- or six-membered rings. nih.gove3s-conferences.org

The regioselectivity of this cyclization is often described using Baldwin's rules, with the "exo" and "endo" descriptors referring to whether the bond being broken is inside or outside the newly formed ring. The "trig" descriptor indicates that the electrophilic carbon is trigonal (part of a double bond).

5-exo-trig cyclization: This pathway leads to the formation of a five-membered ring and is generally kinetically favored for many diallyl systems. nih.gov

6-endo-trig cyclization: This pathway results in a six-membered ring.

Theoretical studies using density functional theory (DFT) have been employed to investigate the activation barriers for these cyclization pathways. nih.govnih.gov These studies have shown that for some diallyl monomers, the activation barrier for cyclization is comparable to or even lower than that for intermolecular propagation, explaining the high efficiency of cyclopolymerization. nih.gov For instance, in the case of N,N-diallylamine, the activation barriers for homopolymerization and cyclization are nearly identical. nih.gov In contrast, for N,N-dimethyl-N,N-diallylammonium, cyclization is significantly more facile. nih.gov

The relative prevalence of five- versus six-membered rings in the final polymer can be influenced by factors such as the substituents on the nitrogen atom and the reaction conditions. e3s-conferences.org For example, studies on the polymerization of N,N-diallylpiperidine bromide have shown the presence of both five-membered (48%) and six-membered (52%) rings in the polymer chain. e3s-conferences.org

The regioselectivity of cyclopolymerization, determining the preference for forming either five- or six-membered rings, is a complex interplay of electronic and steric effects. nih.gov DFT-based reactivity indices have been used to probe these effects, revealing that steric hindrance alone cannot always explain the observed regioselectivity. nih.govacs.org Stereoelectronic effects, as captured by descriptors like the dual descriptor, have been found to play a significant role in determining the preferred cyclization mode. nih.govacs.org

Stereoselectivity in cyclopolymerization refers to the control of the relative and absolute configurations of the stereocenters created during the ring-formation process. This can lead to the formation of polymers with specific tacticities (e.g., isotactic, syndiotactic, atactic). The stereochemistry of the resulting cyclic units is influenced by the structure of the monomer and the polymerization conditions. For certain chiral 1,7-dienes, stereoselective cyclopolymerization has been achieved using specific catalysts, leading to polymers with high syndiotacticity. researchgate.net

Copolymerization with Diverse Monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers for specific applications.

Radical Copolymerization with Acrylamide (B121943) and Derivatives (e.g., N,N-dimethylacrylamide, N-phenylacrylamide)

Radical copolymerization of diallyl compounds with acrylamide and its derivatives is a versatile method for producing functional polymers. researchgate.net The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer.

Studies on the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride with various vinyl monomers have shown that the relative reactivity of the comonomers can be influenced by the solvent. researchgate.net The formation of donor-acceptor complexes between comonomers can also play a role in the copolymerization behavior. researchgate.net

Copolymerization with N,N-dimethylacrylamide (DMAA) is of particular interest. DMAA is a nonionic, water-soluble monomer that polymerizes readily. encyclopedia.pub Copolymers of diallyl monomers with DMAA can exhibit interesting solution properties and have potential applications as, for example, flocculants. encyclopedia.pub The kinetics of such copolymerizations have been studied, and kinetic equations have been derived to describe the reaction rates under specific conditions. espublisher.com

Copolymerization with N-phenylacrylamide introduces hydrophobic character into the polymer chain. researchgate.netresearchgate.net This can lead to copolymers with amphiphilic properties, which can form associative networks in solution. researchgate.net The incorporation of N-phenylacrylamide can also influence the thermal properties of the resulting copolymers. researchgate.net The reactivity ratios for the copolymerization of N-phenyl methacrylamide (B166291) with acrylamide have been determined using methods such as the Finemann-Ross and Kelen-Tudos methods. researchgate.net

The following table provides a summary of kinetic data for the polymerization of related diallyl and acrylamide monomers.

Monomer/SystemInitiatorTemperature (°C)Activation Energy (kJ/mol)Rate Equation
Diallyldimethylammonium chloridePersulfate-18.8 (UV-induced)-
N,N′-MethylenebisacrylamideCharge-transfer complex52-Rp ∝ [Monomer]1[Donor]0.5[Acceptor]0.5
Acryloyloxyethyl trimethyl ammonium (B1175870) chlorideAmmonium persulfate35-4585.25Rp = K[M]1.69[I]0.53
Diallyl adipate-6022.0 (kcal/mol)-
Diallyl phthalate-80-15026.8 (kcal/mol)-

Controlled Polymerization Techniques

Ionic Polymerization StrategiesThe scientific literature lacks any reports on the ionic polymerization of this compound.

Due to the absence of specific data and research findings for this compound in the requested contexts, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Formation and Characterization of Polymer Networks and Functional Materials

Cross-linked Polymer Synthesis

The unique molecular architecture of N,N-diallyl-3-phenylacrylamide, featuring two distinct types of polymerizable double bonds, suggests its primary utility as a cross-linking agent in the synthesis of three-dimensional polymer networks.

This compound can function as a versatile cross-linker in radical polymerization. The acrylamide (B121943) group is known to be highly reactive, while the allyl groups exhibit lower reactivity. This difference in reactivity can lead to the formation of inhomogeneous networks if not carefully controlled. In copolymerization with monomers like acrylamide or styrene, the more reactive acrylamide moiety of this compound would likely incorporate into the growing polymer chain first. The pendant diallyl groups can then participate in further cross-linking reactions, leading to the formation of a network structure. This is analogous to the behavior of other diallyl compounds used as cross-linkers. For instance, studies on the copolymerization of N,N-diallyldimethylammonium chloride with acrylamide have shown the formation of cross-linked hydrogels. mdpi.com

The presence of the phenyl group is anticipated to impart increased thermal stability and hydrophobicity to the resulting polymer network compared to hydrogels cross-linked with purely aliphatic agents like N,N'-methylenebisacrylamide (MBA). The rigidity of the phenyl ring would also contribute to the mechanical properties of the polymer. The synthesis of copolymers of N-phenylacrylamide with other monomers has been explored, demonstrating the influence of the phenyl group on the final polymer properties. nih.gov

The efficiency of cross-linking with diallyl compounds can be lower compared to more reactive divinyl cross-linkers. Studies on acrylamide gels cross-linked with N,N'-diallyltartardiamide (DATD) have shown that the polymerization is efficient at low ratios of DATD to acrylamide. nih.gov Therefore, the concentration of this compound would be a critical parameter in controlling the degree of cross-linking and the final network structure.

For example, the gamma-radiation-induced polymerization of N,N-dimethylacrylamide and diallyl maleate (B1232345) in a non-aqueous solvent, dimethyl sulfoxide (B87167) (DMSO), has been successfully demonstrated. This process leads to the formation of a gel, indicating that radiation is effective in activating both vinyl and allyl functionalities to create a cross-linked network in a non-aqueous environment. The gelation is influenced by the radiation dose, with higher doses potentially leading to denser cross-linking.

The presence of the phenyl group in this compound would likely influence its solubility and the radiation chemistry. Aromatic rings can have a "protective" effect against radiation-induced degradation, which might influence the gelation process. The choice of a suitable non-aqueous solvent that can dissolve the monomer and facilitate the polymerization process is crucial.

Hydrogel Formation and Network Architectures

Hydrogels are three-dimensional, water-swollen polymer networks. The incorporation of this compound as a cross-linker in a hydrophilic polymer matrix, such as polyacrylamide, would lead to the formation of hydrogels with distinct properties conferred by the phenyl group.

The concentration of the cross-linking agent is a key determinant of the properties of a hydrogel network. Generally, increasing the concentration of the cross-linker leads to a higher cross-link density. This, in turn, results in a more rigid and less porous network structure.

For a hydrogel cross-linked with this compound, an increase in its concentration relative to the primary monomer (e.g., acrylamide) would be expected to:

Increase the mechanical strength: A higher cross-link density would result in a more robust hydrogel.

Decrease the swelling capacity: A tighter network structure would restrict the uptake of water. japsonline.comjapsonline.com

Decrease the pore size: The average distance between cross-links, or mesh size, would be reduced.

The following table illustrates the general, expected trend of the effect of cross-linker concentration on hydrogel properties, based on studies of various acrylamide-based hydrogels.

Cross-linker ConcentrationExpected Cross-link DensityExpected Swelling RatioExpected Mechanical Strength
LowLowHighLow
MediumMediumMediumMedium
HighHighLowHigh

This table represents a generalized trend and the exact values would depend on the specific polymer system and experimental conditions.

The presence of the hydrophobic phenyl group in this compound might also lead to the formation of hydrophobic microdomains within the hydrogel network, further influencing the swelling behavior and mechanical properties.

The swelling behavior of ionic hydrogels is also significantly affected by the pH and ionic strength of the surrounding medium. itu.edu.trnih.gov If this compound were copolymerized with an ionic monomer, the resulting hydrogel would exhibit pH-responsive swelling.

The cross-link density () and the number-average molecular weight between cross-links () are important parameters that characterize the network architecture. These can be estimated from equilibrium swelling data using the Flory-Rehner theory. The theory relates the swelling of a polymer network to the thermodynamic interactions between the polymer and the solvent and the elastic retractive forces of the polymer chains.

A higher cross-linker concentration leads to a higher cross-link density and a lower . The table below shows hypothetical data for an acrylamide-based hydrogel to illustrate this relationship.

Cross-linker Mol%Equilibrium Swelling Ratio (g/g)Calculated Cross-link Density (mol/m³)Calculated Mc ( g/mol )
11500.52000
3801.5667
5403.0333

This is a hypothetical data table to demonstrate the expected inverse relationship between cross-linker concentration and swelling/Mc.

Development of Responsive Polymer Systems

Responsive or "smart" polymers undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific molecules. The incorporation of this compound into a polymer network could be leveraged to develop such responsive systems.

The phenyl group can participate in π-π stacking interactions, which are sensitive to the surrounding environment. If copolymerized with a temperature-responsive monomer like N-isopropylacrylamide (NIPAM), the resulting hydrogel could exhibit a modified lower critical solution temperature (LCST). The hydrophobic nature of the phenyl group would likely lower the LCST of the PNIPAM-based hydrogel. Copolymers of N-phenylacrylamide have been shown to exhibit thermoresponsive behavior. rsc.orgmdpi.com

Furthermore, the introduction of specific functional groups onto the phenyl ring of this compound prior to polymerization could be a strategy to impart specific responsiveness. For example, the incorporation of ionizable groups would lead to pH-responsive materials. Similarly, the attachment of photo-responsive moieties could result in light-sensitive hydrogels. The development of responsive nanoparticles from the self-assembly of N-phenylacrylamide copolymers has been reported, highlighting the potential for creating smart materials at the nanoscale. kingston.ac.uk

Thermo-responsive and pH-responsive Behaviors in Related Copolymers

The study of polymers that respond to environmental stimuli such as temperature and pH is a significant area of materials science. For instance, hydrogels based on N-isopropylacrylamide and allylamine (B125299) copolymers have been synthesized, demonstrating controllable phase transition temperatures dependent on their composition and the pH of the surrounding environment. Similarly, copolymers of N-phenylacrylamide have been investigated for their pH-sensitive properties, particularly in the development of novel flocculants lsbu.ac.ukresearchgate.net. The thermo-responsive behavior is often characterized by a lower critical solution temperature (LCST), the temperature above which the polymer becomes less soluble in a solvent.

However, specific research detailing the thermo-responsive or pH-responsive characteristics of copolymers synthesized using this compound is not present in the available literature.

Self-Assembly of Hydrophobically Modified Polyacrylamides

Hydrophobically modified polyacrylamides are a class of polymers that can self-assemble in aqueous solutions to form complex three-dimensional networks, driven by the association of their hydrophobic components. This behavior is crucial for their application as rheology modifiers.

Advanced Material Development (Non-Clinical Applications)

Functional Polymers for Water Treatment (e.g., Flocculants, Adsorbents)

Hydrophobically modified polyacrylamides are utilized in water treatment as advanced flocculants and adsorbents. The hydrophobic groups can enhance the polymer's ability to bridge particles and remove contaminants from wastewater acs.orgresearchgate.net. Research has shown that polymers incorporating N-phenyl acrylamide can be effective for the removal of heavy metals like chromium from wastewater nih.gov. Cationic polymers containing diallyl groups, such as poly(diallyldimethylammonium chloride), are also well-established flocculants in water purification unigoa.ac.in. However, there are no specific findings that document the use or efficacy of polymers containing this compound for water treatment purposes.

Polymers for Enhanced Oil Recovery (EOR) Applications

In the field of enhanced oil recovery, polymers are injected into reservoirs to increase the viscosity of water, thereby improving the sweep efficiency of oil displacement. HAPAMs are of particular interest because their associative networks can lead to superior viscosity and stability under harsh reservoir conditions of high temperature and salinity nih.govconicet.gov.arkfupm.edu.sa. Various hydrophobic monomers have been incorporated into polyacrylamide backbones to achieve these desired properties, including N-allyl benzamide (B126) and N-phenylmethacrylamides conicet.gov.arkfupm.edu.sa. While the diallyl and phenylacrylamide moieties are individually recognized for their potential in creating robust EOR polymers, research specifically detailing the synthesis and performance of a polymer incorporating this compound for EOR applications is absent from the reviewed literature.

Specialty Polymeric Materials (e.g., Corrosion Inhibitors)

Information not available.

Following a comprehensive search of available scientific literature, it has been determined that specific experimental data for the polymer of This compound is not publicly available. While the analytical techniques outlined in the request—NMR, FTIR, DSC, TGA, and rheology—are standard for polymer characterization, published research containing specific spectra, thermal transition data, degradation profiles, or solution behavior for poly(this compound) could not be located.

The provided outline requires detailed, scientifically accurate findings for each subsection. Without access to primary research data for this specific compound, generating an article that is both thorough and scientifically accurate is not possible. Constructing the article would necessitate speculation or the use of data from structurally related but distinct polymers, which would not adhere to the strict requirement of focusing solely on this compound.

Therefore, this article cannot be generated as requested due to the absence of the necessary source material in the public domain.

Spectroscopic and Advanced Analytical Investigations

Rheological and Solution Behavior Characterization

Viscometry and Rheological Studies of Polymer Solutions

Viscometry and rheology are fundamental techniques for characterizing the flow behavior of polymer solutions. These studies reveal insights into macromolecular conformation, polymer-solvent interactions, and the formation of network structures. For polymers of N,N-diallyl-3-phenylacrylamide, rheological measurements can determine key parameters such as intrinsic viscosity, shear thinning or thickening behavior, and viscoelastic properties (e.g., storage modulus G' and loss modulus G'').

The rheological properties of acrylamide-based polymers are known to be sensitive to factors like molecular weight, concentration, temperature, and the presence of additives. For instance, studies on related polyacrylamide systems have shown that increasing polymer concentration generally leads to a significant increase in viscosity and a transition from Newtonian to non-Newtonian, shear-thinning behavior. While specific data for poly(this compound) is not extensively documented in publicly available literature, the principles of these analyses would be directly applicable.

Table 1: Key Parameters from Rheological Studies

Parameter Description Typical Information Gained
Intrinsic Viscosity ([η]) A measure of a polymer's contribution to the viscosity of a solution at infinite dilution. Related to the polymer's molecular weight and hydrodynamic volume.
Shear Viscosity (η) The resistance of the fluid to shear flow. Indicates whether the solution is Newtonian, shear-thinning, or shear-thickening.
Storage Modulus (G') Represents the elastic component of the viscoelastic behavior (energy stored). Provides information on the gel-like or solid-like character of the solution.

| Loss Modulus (G'') | Represents the viscous component of the viscoelastic behavior (energy dissipated as heat). | Provides information on the liquid-like character of the solution. |

Dynamic Light Scattering (DLS) for Aggregate Size and Solution Dynamics

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. ssau.ru The method is based on analyzing the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. mdpi.com For solutions of poly(this compound), DLS is instrumental in determining the hydrodynamic radius (Rₕ) of polymer coils or aggregates, assessing the polydispersity of the sample, and monitoring solution stability over time. ssau.ru

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. The principle involves separating polymer molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous gel. cmu.edu Larger molecules elute first because they are excluded from more of the pores, while smaller molecules penetrate deeper into the pores and have a longer path, thus eluting later.

For poly(this compound), GPC analysis would yield crucial information on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net The PDI value provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications and is a hallmark of controlled polymerization techniques. mcmaster.ca Careful sample preparation and selection of an appropriate solvent (eluent) are critical for obtaining accurate and reproducible GPC results for acrylamide-based polymers. cmu.edu

Table 2: Molecular Weight Parameters Determined by GPC

Parameter Symbol Description
Number-Average Molecular Weight Mₙ The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight Mₙ An average that takes into account the weight of each polymer chain, giving greater emphasis to larger molecules.

| Polydispersity Index | PDI | The ratio of Mₙ to Mₙ, indicating the breadth of the molecular weight distribution. |

Surface and Interfacial Properties Characterization

The behavior of polymers at surfaces and interfaces is critical for applications such as coatings, emulsifiers, and adhesives. Characterizing these properties provides insight into how poly(this compound) interacts with other phases.

Surface and Interfacial Tension Measurements

Surface tension is a measure of the cohesive energy present at the interface between a liquid and a gas, while interfacial tension applies to the interface between two immiscible liquids. For solutions containing poly(this compound), these measurements can indicate the polymer's ability to act as a surfactant, reducing the surface tension of the solvent (e.g., water) and the interfacial tension between two phases. Techniques such as the pendant drop method, Wilhelmy plate, or du Noüy ring are commonly used. The extent to which the polymer lowers surface or interfacial tension is dependent on its concentration, molecular structure, and the nature of the solvent.

Morphological and Crystalline Structure Analysis

Understanding the solid-state structure of a polymer is essential for predicting its physical and mechanical properties. This includes examining the surface features and the degree of order within the material.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to study the surface topography and morphology of solid materials. A focused beam of electrons is scanned across the sample, and the resulting interactions produce signals that are used to generate an image. For solid samples of poly(this compound), such as films, powders, or hydrogels, SEM can reveal details about surface texture, porosity, and the shape and size of microstructures. nih.gov For instance, in the case of a polymer hydrogel, SEM analysis of a freeze-dried sample can provide detailed images of the internal porous network structure, which is crucial for applications in areas like drug delivery or tissue engineering. nih.gov

X-ray Diffraction (XRD) for Crystallinity and Network Structure

As of the current body of scientific literature, detailed X-ray diffraction (XRD) studies specifically characterizing the crystallinity and network structure of this compound are not publicly available. While XRD is a fundamental technique for elucidating the three-dimensional atomic arrangement, crystal packing, and intermolecular interactions within a crystalline solid, no published crystallographic data, such as unit cell parameters, space group, or detailed structural analysis, could be located for this specific compound.

The investigation of related molecules and general principles of XRD analysis can offer insights into the potential structural characteristics of this compound. For instance, studies on other N,N-diallyl compounds have revealed complex supramolecular structures, such as the helical arrangements held together by hydrogen bonding observed in the crystal structure of diallylamine (B93489). researchgate.net Similarly, research on various acrylamide (B121943) derivatives often highlights the role of hydrogen bonding and π-π stacking interactions in defining their solid-state architecture.

A comprehensive XRD analysis of this compound would be invaluable for understanding its solid-state properties. Such an investigation would typically involve single-crystal X-ray diffraction (SCXRD) to determine the precise molecular conformation and packing. Powder X-ray diffraction (PXRD) could then be employed to assess the bulk material's phase purity and degree of crystallinity. nih.gov

Future research in this area would be necessary to provide the specific crystallographic data required for a thorough discussion of the crystallinity and network structure of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in chemistry for predicting molecular properties and reaction pathways.

Transition State Analysis in Cyclization Reactions

The cyclization of 1,6-dienes, such as N,N-diallyl-3-phenylacrylamide, is a significant reaction for the synthesis of five-membered heterocyclic compounds. DFT calculations have been employed to elucidate the stereoselectivity of these reactions. For instance, in the carboxylative 5-exo-trig radical cyclization, DFT studies have shown that the transition state leading to the trans product is energetically favored over the cis configuration. oup.com This preference for the trans-oriented transition state is a key factor in determining the final product distribution. oup.com

Computational analysis, such as that performed by Houk, has previously indicated that for simpler systems like a 1-heptene-6-radical, the transition state for the cis-product was lower in energy. oup.com However, the specific structure of N-allyl-N-phenylacrylamide derivatives can tune this selectivity towards the trans product. oup.com These computational findings are crucial for designing substrates that yield specific stereoisomers, which is of great importance in the synthesis of structurally diverse organic compounds. oup.com

Energy Landscape and Conformational Preferences

The conformational flexibility of this compound and its polymeric form dictates many of its physical and chemical properties. DFT calculations can be used to map the potential energy surface of the monomer, identifying stable conformers and the energy barriers between them. This information is vital for understanding how the molecule will behave in different environments and during polymerization.

The interplay of steric and electronic effects governs the conformational preferences. The phenyl and allyl groups can adopt various orientations relative to the acrylamide (B121943) backbone. Understanding the relative energies of these conformers helps in predicting the most likely structures to participate in chemical reactions.

Molecular Dynamics Simulations of Polymer Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By integrating Newton's equations of motion, MD simulations can provide a detailed view of the dynamic evolution of a system, offering insights into macroscopic properties based on microscopic interactions. nih.govfrontiersin.org

Intermolecular Interactions and Self-Assembly Modeling

The behavior of poly(this compound) in solution and in the solid state is governed by a complex interplay of intermolecular forces, including van der Waals interactions, hydrogen bonding, and hydrophobic interactions. sydney.edu.au MD simulations can model these interactions to predict how polymer chains will aggregate and self-assemble. sydney.edu.au

The self-assembly of polymers is a critical process in the formation of functional materials. sydney.edu.au By simulating the interactions between polymer chains, it is possible to understand the formation of various structures, from simple aggregates to more complex, ordered domains. sydney.edu.au These simulations can reveal the key molecular features that drive the self-assembly process, providing guidance for the design of polymers with specific aggregation behaviors. sydney.edu.au

Polymer-Solvent Interactions and Network Dynamics

The interaction between a polymer and a solvent determines its solubility and the conformation of the polymer chains in solution. libretexts.orgosti.gov MD simulations can be used to study these interactions at a molecular level, providing insights into the thermodynamics of polymer solutions. libretexts.orgosti.gov The Flory-Huggins interaction parameter (χ), which quantifies the compatibility between a polymer and a solvent, can be estimated from these simulations. osti.gov

For crosslinked polymers, such as those that can be formed from this compound, MD simulations can also be used to study the dynamics of the polymer network. This includes investigating the swelling and collapsing behavior of hydrogels in response to external stimuli like temperature or solvent composition. itu.edu.tr Understanding these dynamics is crucial for the development of "smart" materials with responsive properties. itu.edu.tr

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of molecules with their macroscopic properties. plos.orgconicet.gov.arnih.govresearchgate.net This approach is particularly valuable in polymer science for predicting the properties of new polymers before they are synthesized, thereby saving time and resources. plos.orgconicet.gov.ar

A typical QSPR workflow involves several key steps:

Data Set Collection: A diverse set of polymers with known experimental properties is compiled. nih.gov

Molecular Descriptor Calculation: Numerical values that encode structural information, known as molecular descriptors, are calculated for each polymer in the dataset. plos.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest. plos.orgresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. plos.org

For poly(this compound), QSPR models could be developed to predict properties such as its glass transition temperature, refractive index, or mechanical strength based on its molecular structure. nih.gov By understanding the relationship between structure and property, researchers can computationally design new polymers with desired characteristics. plos.org The applicability domain of the model is also defined to ensure reliable predictions for new compounds. plos.org

Computational Technique Application to this compound and its Polymer Key Insights
Density Functional Theory (DFT) Analysis of cyclization reaction mechanisms.Determination of transition state energies and stereoselectivity (e.g., trans-selectivity in radical cyclization). oup.com
Calculation of the monomer's energy landscape.Identification of stable conformers and rotational energy barriers.
Molecular Dynamics (MD) Simulations Modeling of polymer chain aggregation and self-assembly.Understanding the role of intermolecular forces in forming higher-order structures. sydney.edu.au
Simulation of polymer-solvent interactions and network dynamics.Prediction of solubility, swelling behavior, and the Flory-Huggins interaction parameter. libretexts.orgosti.gov
Quantitative Structure-Property Relationship (QSPR) Prediction of macroscopic polymer properties.Correlation of molecular descriptors with properties like glass transition temperature or refractive index to guide polymer design. plos.orgnih.gov

Future Research Directions and Emerging Applications

Precision Synthesis and Advanced Architectures

The synthesis of well-defined polymers from acrylamide-based monomers is a significant area of research. rsc.org Techniques for controlled polymerization are crucial for developing polymers with specific properties. nih.gov Future research will likely focus on applying precision polymerization techniques to N,N-diallyl-3-phenylacrylamide to create polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block, star, and cyclic polymers. rsc.orgnih.gov

Reversible-deactivation radical polymerizations (RDRPs), including reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), are powerful methods for achieving such control. rsc.org While ATRP has shown limitations with some N,N-dialkylacrylamides due to complex formation with copper catalysts, exploring alternative catalyst systems or polymerization conditions could overcome these challenges. cmu.edu Organocatalyzed group transfer polymerization (GTP) represents another promising avenue for the precision polymerization of this compound. rsc.org

The ability to create advanced polymer architectures will enable the fine-tuning of material properties. For instance, block copolymers incorporating this compound could self-assemble into well-defined nanostructures, leading to materials with unique optical or mechanical properties. Star polymers could exhibit different solution rheology compared to their linear counterparts. The phenyl and allyl groups offer sites for post-polymerization modification, allowing for the introduction of further functionalities and the creation of highly complex and tailored materials. A recent study has demonstrated the trans-selective carboxylative 5-exo-trig radical cyclization of N-allyl-N-phenylacrylamide to produce 5-membered lactam derivatives, highlighting new synthetic possibilities. oup.com

Integration into Smart Materials and Devices (Non-Clinical)

Polymers that respond to external stimuli are of great interest for the development of smart materials and devices. rsc.org Acrylamide-based polymers are well-known for their stimuli-responsive behavior, particularly to temperature and pH. nih.govnih.gov The presence of the phenyl group in this compound suggests that its polymers could exhibit interesting responses to various stimuli.

Future research could explore the integration of poly(this compound) into hydrogels. nih.gov These hydrogels could find applications in sensors, where a change in an environmental parameter like temperature or the presence of a specific chemical could trigger a measurable change in the hydrogel's properties. nih.govmdpi.com The diallyl groups present in the monomer are capable of cross-linking, which could be utilized to form the hydrogel network.

Another potential application lies in the development of responsive coatings and surfaces. By grafting polymers of this compound onto surfaces, it may be possible to create materials with switchable wettability or adhesion. Such materials could be valuable in microfluidic devices, self-cleaning surfaces, or for controlling the interaction of the material with its environment. The synthesis of polymer-bound composites, for example by incorporating the polymer onto silica-bound graphene oxide sheets, has shown potential for applications like wastewater treatment. nih.gov

PropertyPotential Application
Stimuli-ResponsivenessSensors, Smart Coatings
Cross-linking CapabilityHydrogels, Network Polymers
Surface ModificationSwitchable Wettability Surfaces

Sustainable Synthesis and Polymerization Processes

The principles of green chemistry are increasingly important in chemical synthesis and polymer production. ijcrt.org Future research on this compound will likely focus on developing more sustainable synthetic routes for both the monomer and its subsequent polymerization.

This includes exploring the use of greener solvents, such as water, supercritical carbon dioxide, or bio-based solvents, to replace traditional volatile organic compounds (VOCs). nih.govmdpi.com Solvent-free synthesis and polymerization methods are also a key goal in green chemistry. mdpi.com The development of efficient continuous flow processes for acrylamide (B121943) synthesis is a step towards more sustainable chemical production. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govnih.govrsc.org Research into enzymatic pathways for the synthesis of this compound or its precursors could significantly reduce the environmental impact of its production. aalto.fiacib.at Similarly, enzymatic polymerization could provide a sustainable method for producing poly(this compound) under mild conditions. ijcrt.org

Another aspect of sustainability is the development of biodegradable or recyclable polymers. ijcrt.org While polyacrylamides are generally not biodegradable, incorporating specific chemical linkages into the polymer backbone or as pendant groups could facilitate degradation or recycling. Research in this area would be crucial for the long-term viability of materials derived from this compound.

Green Chemistry ApproachApplication to this compound
Green SolventsUse of water, supercritical CO2, or bio-solvents in synthesis and polymerization. nih.govmdpi.com
BiocatalysisEnzymatic synthesis of the monomer and enzymatic polymerization. nih.govnih.govrsc.org
Continuous Flow ProcessingEfficient and on-demand synthesis of the monomer. researchgate.net
Polymer RecyclabilityDesigning polymers with enhanced recyclability or biodegradability. ijcrt.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.